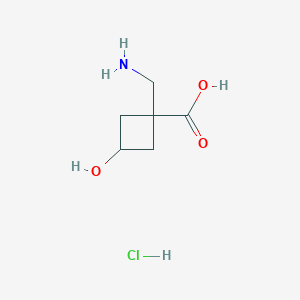
1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers” is a complex organic compound. Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .
Synthesis Analysis
The synthesis of such compounds often involves the use of chiral reagents or catalysts to control the stereochemistry of the reaction . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomers . The resulting diastereomers can then be separated based on their different physical properties .Molecular Structure Analysis
The molecular structure of diastereomers is determined by the configuration of its chiral centers . Each chiral center can give rise to two different configurations, thus increasing the number of possible stereoisomers . InAplicaciones Científicas De Investigación
Plant Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments found in plants, known for their vibrant colors and potential health benefits. These pigments, including betacyanins (violet) and betaxanthins (yellow), are derived from betalamic acid, which might share structural similarities or synthesis pathways with the compound , highlighting the interconnectedness of organic compounds in plant biochemistry M. Khan & P. Giridhar (2015).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activity. These compounds, through structure-activity relationships, have shown the importance of unsaturated bonds in their antioxidant effectiveness. This area of research provides insight into the structural attributes contributing to the biological activities of organic compounds, potentially including "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" N. Razzaghi-Asl et al. (2013).
1-Aminocyclopropane-1-Carboxylic Acid in Plants
The role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants extends beyond being an ethylene precursor. ACC demonstrates multifaceted features, including acting as a signal molecule independently of ethylene. This research highlights the complex roles that structurally simple organic molecules can play in biological systems, offering a parallel to the diverse potential applications of "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" in scientific research B. V. D. Poel & D. Straeten (2014).
Biotechnological Routes Based on Lactic Acid
Lactic acid's role as a precursor for various chemicals in green chemistry underscores the potential of organic compounds in sustainable industrial applications. This research highlights the transformation of biomass into valuable chemicals, including lactic acid derivatives, showcasing the broader implications of research on specific organic compounds like "1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride" Chao Gao, Cuiqing Ma, & P. Xu (2011).
Hydroxycinnamates and Their Antioxidant Activities
Hydroxycinnamates, with their vast presence in the plant kingdom, exhibit a wide range of biological activities, including antioxidant properties. This review discusses the mechanisms through which these compounds exert their effects, offering a template for exploring the biological activities of similar compounds F. Shahidi & A. Chandrasekara (2010).
Propiedades
IUPAC Name |
1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-6(5(9)10)1-4(8)2-6;/h4,8H,1-3,7H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFUQJUXYNOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

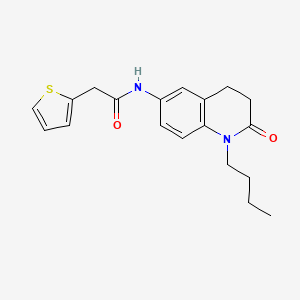
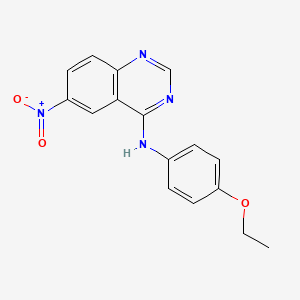
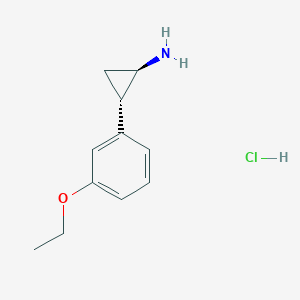
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
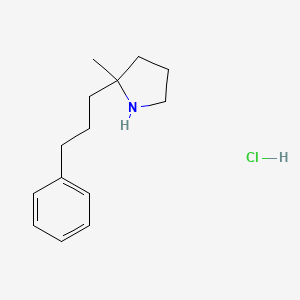
![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

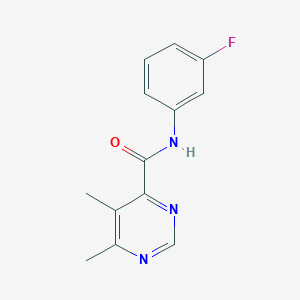

![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)
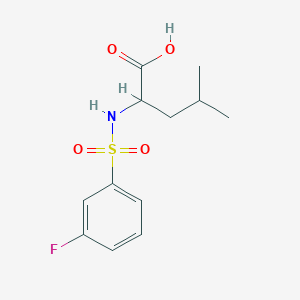
![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)